molecular formula C13H12F3NO4 B13685403 3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate

3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B13685403
M. Wt: 303.23 g/mol
InChI Key: BBOFGJCOEMZZLM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate is a complex organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate typically involves multiple steps, starting with the preparation of the trifluoromethylbenzyl precursor. One common method involves the radical trifluoromethylation of benzyl derivatives . The pyrrolidine ring can be synthesized through various strategies, including ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to handle the complex reaction intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that stabilize the reaction intermediates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein . The pyrrolidine ring’s stereochemistry also plays a crucial role in determining the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in drug design, where such modifications can lead to improved pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C13H12F3NO4

Molecular Weight

303.23 g/mol

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl 2-hydroxy-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C13H12F3NO4/c14-13(15,16)9-3-1-2-8(6-9)7-21-11(19)12(20)5-4-10(18)17-12/h1-3,6,20H,4-5,7H2,(H,17,18)

InChI Key

BBOFGJCOEMZZLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1=O)(C(=O)OCC2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

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